molecular formula C11H13F4N5 B11739844 1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine CAS No. 1856046-75-7

1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11739844
CAS No.: 1856046-75-7
M. Wt: 291.25 g/mol
InChI Key: MSFWVCCRGGMVCW-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a synthetic compound characterized by the presence of two difluoroethyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine with formaldehyde and another equivalent of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl groups and pyrazole ring play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: A simpler analog with only one difluoroethyl group.

    1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine: Contains a trifluoroethyl group instead of a difluoroethyl group.

    1-(2,2-difluoroethyl)-1H-pyrazol-3-amine: Similar structure but with the amine group at a different position on the pyrazole ring.

Uniqueness

1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to the presence of two difluoroethyl groups and its specific substitution pattern on the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1856046-75-7

Molecular Formula

C11H13F4N5

Molecular Weight

291.25 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]pyrazol-4-amine

InChI

InChI=1S/C11H13F4N5/c12-10(13)6-19-4-8(2-17-19)1-16-9-3-18-20(5-9)7-11(14)15/h2-5,10-11,16H,1,6-7H2

InChI Key

MSFWVCCRGGMVCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(F)F)CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

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